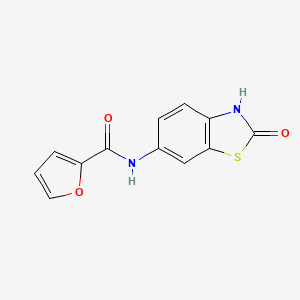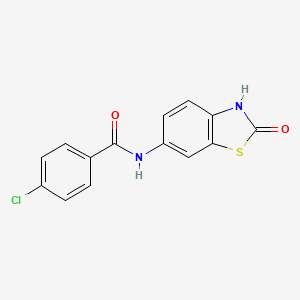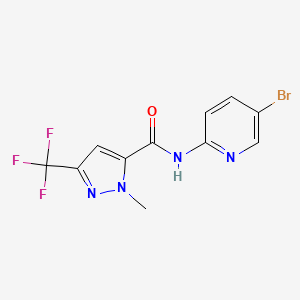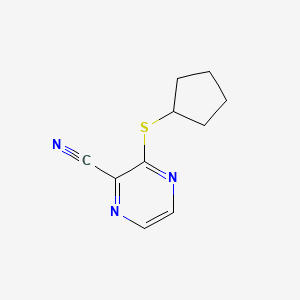![molecular formula C14H21N3O B7561654 3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]undecan-3-yl(1H-pyrazol-5-yl)methanone.
Mécanisme D'action
The exact mechanism of action of 3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone is not fully understood. However, it is believed to act on the GABAergic and serotonergic systems in the brain, which are involved in the regulation of mood, anxiety, and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA and serotonin in the brain, which are neurotransmitters that play a role in the regulation of mood and anxiety. It has also been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone in lab experiments is its diverse biological activities, which make it a potential candidate for the development of new drugs. However, one limitation is the lack of information on its toxicity and safety profile, which needs to be studied further.
Orientations Futures
There are several future directions for the study of 3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of epilepsy and anxiety disorders. Additionally, further studies are needed to determine its toxicity and safety profile, which is important for its development as a drug candidate.
In conclusion, this compound is a novel compound with potential therapeutic applications. Its diverse biological activities make it a promising candidate for the development of new drugs. However, further studies are needed to determine its safety and toxicity profile and to explore its potential applications in various disease conditions.
Méthodes De Synthèse
The synthesis of 3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone has been reported in the literature. One of the methods involves the reaction of 2,6-dimethylphenyl isocyanate with 1H-pyrazole-5-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to obtain the desired compound.
Applications De Recherche Scientifique
3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone has been studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-13(12-4-9-15-16-12)17-10-7-14(8-11-17)5-2-1-3-6-14/h4,9H,1-3,5-8,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDNKNVKYWUBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)


![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![2-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-methyl-N-(1-phenylethyl)acetamide](/img/structure/B7561605.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)



![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)

![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
